3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine 3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 946273-92-3
VCID: VC11928074
InChI: InChI=1S/C19H18FN5O2S/c20-16-2-1-3-17(14-16)28(26,27)25-12-10-24(11-13-25)19-5-4-18(22-23-19)15-6-8-21-9-7-15/h1-9,14H,10-13H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC(=C4)F
Molecular Formula: C19H18FN5O2S
Molecular Weight: 399.4 g/mol

3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

CAS No.: 946273-92-3

Cat. No.: VC11928074

Molecular Formula: C19H18FN5O2S

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine - 946273-92-3

Specification

CAS No. 946273-92-3
Molecular Formula C19H18FN5O2S
Molecular Weight 399.4 g/mol
IUPAC Name 3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine
Standard InChI InChI=1S/C19H18FN5O2S/c20-16-2-1-3-17(14-16)28(26,27)25-12-10-24(11-13-25)19-5-4-18(22-23-19)15-6-8-21-9-7-15/h1-9,14H,10-13H2
Standard InChI Key KSISZYQMMFGHSS-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC(=C4)F
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC(=C4)F

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Core:

    • Pyridazines are often synthesized by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

  • Attachment of the Piperazinyl Group:

    • The piperazine moiety can be introduced via nucleophilic substitution or coupling reactions using halogenated pyridazines.

  • Introduction of the Fluorobenzenesulfonyl Group:

    • This step may involve sulfonation reactions or coupling with fluorobenzenesulfonyl chloride under basic conditions.

  • Addition of the Pyridinyl Substituent:

    • The pyridine ring can be incorporated through Suzuki coupling or other palladium-catalyzed cross-coupling methods.

These steps require precise reaction conditions to ensure high yields and purity of the final product.

Pharmacological Activity

Compounds with similar structures have been studied for various biological activities:

  • Protein Kinase Inhibition: Sulfonamide derivatives are known to modulate kinase activity, which is critical in cancer and inflammatory diseases .

  • Antimicrobial Properties: Piperazine derivatives often exhibit antibacterial and antifungal activity .

  • Antiviral Potential: Compounds containing fluorobenzene groups have been investigated for activity against viruses like HIV .

Drug Development

The combination of a pyridazine core and sulfonamide functionality suggests potential as a lead compound in drug discovery for:

  • Anti-inflammatory agents

  • Anticancer drugs

  • Antimicrobial therapies

Table: Comparison of Related Compounds

Compound NameKey Functional GroupsBiological Activity
N-(Pyrazin-2-yl)benzenesulfonamides Pyrazine, sulfonamideAntibacterial, antiprotozoal
4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid Fluorophenyl, pyrazoleAntibacterial (drug-resistant strains)
Substituted N-(5-amino-triazol)pyridine-sulfonamides Triazole, sulfonamideAntifungal (Candida spp., Rhodotorula spp.)

These studies highlight the versatility of sulfonamide-containing heterocycles in medicinal chemistry.

Experimental Data and Characterization

Although specific data for this compound is not available in the provided sources, characterization typically includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Elemental Analysis: To verify purity.

  • Biological Assays: To evaluate pharmacological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator